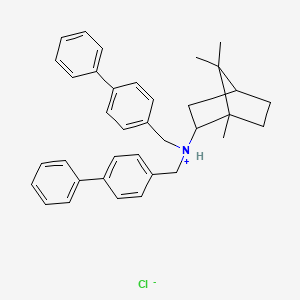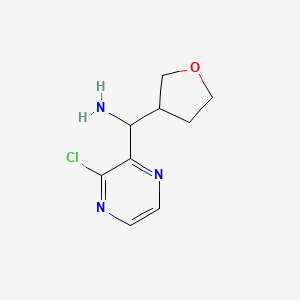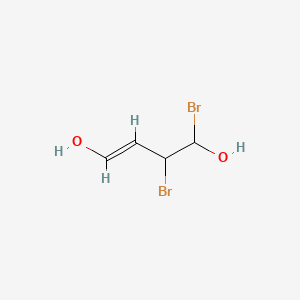
Aluminium tris(4-hydroxybenzenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminium tris(4-hydroxybenzenesulphonate) is a coordination complex of aluminium with three 4-hydroxybenzenesulphonate ligands. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Aluminium tris(4-hydroxybenzenesulphonate) can be synthesized by reacting aluminium chloride with 4-hydroxybenzenesulphonic acid in an aqueous medium.
Precipitation Method: Another method involves the precipitation of aluminium ions with 4-hydroxybenzenesulphonate ions in a controlled pH environment.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pH, and reactant concentrations is maintained.
Continuous Flow Process: Some industrial processes use continuous flow reactors to ensure consistent product quality and efficiency.
Types of Reactions:
Oxidation: Aluminium tris(4-hydroxybenzenesulphonate) can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as sodium borohydride.
Substitution Reactions: The compound can participate in substitution reactions where ligands are replaced by other anions or neutral molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and various catalysts.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Various halides, amines, and other ligands.
Major Products Formed:
Oxidation Products: Various oxidized forms of the compound, including different oxidation states of aluminium.
Reduction Products: Reduced forms of the compound, often involving changes in the oxidation state of aluminium.
Substitution Products: New coordination complexes with different ligands.
科学的研究の応用
Chemistry: Aluminium tris(4-hydroxybenzenesulphonate) is used as a catalyst in organic synthesis and as a reagent in analytical chemistry. Biology: It has applications in biochemistry, particularly in studying enzyme mechanisms and interactions. Medicine: The compound is explored for its potential use in drug delivery systems and as an antimicrobial agent. Industry: It is used in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism by which aluminium tris(4-hydroxybenzenesulphonate) exerts its effects depends on its specific application. In catalysis, it may act by stabilizing transition states or intermediates. In drug delivery, it may interact with biological membranes or target specific cells.
Molecular Targets and Pathways Involved:
Catalysis: Stabilization of transition states, activation of substrates.
Drug Delivery: Interaction with cell membranes, targeting specific receptors.
類似化合物との比較
Aluminium tris(phenolates): Similar coordination complexes with different phenolic ligands.
Aluminium tris(4-hydroxybenzenesulphonate) derivatives: Variants with different substituents on the phenol ring.
Uniqueness:
Aluminium tris(4-hydroxybenzenesulphonate) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties compared to other aluminium complexes.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications
特性
CAS番号 |
25395-08-8 |
|---|---|
分子式 |
C18H15AlO12S3 |
分子量 |
546.5 g/mol |
IUPAC名 |
aluminum;4-hydroxybenzenesulfonate |
InChI |
InChI=1S/3C6H6O4S.Al/c3*7-5-1-3-6(4-2-5)11(8,9)10;/h3*1-4,7H,(H,8,9,10);/q;;;+3/p-3 |
InChIキー |
JIXXOUFTHWJZGV-UHFFFAOYSA-K |
正規SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



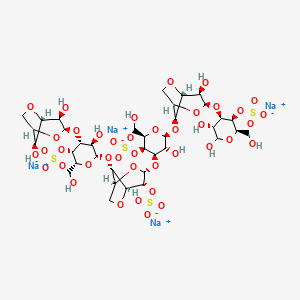
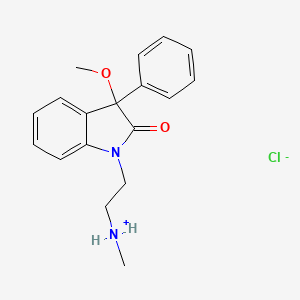

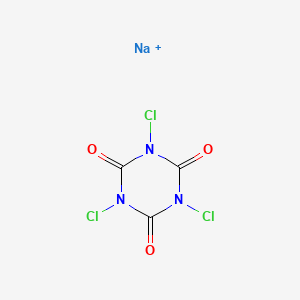
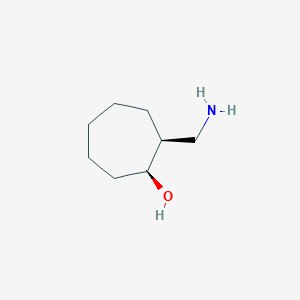
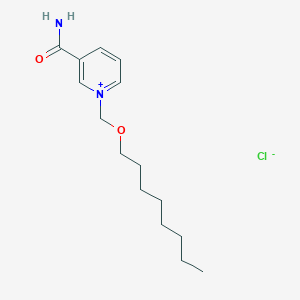
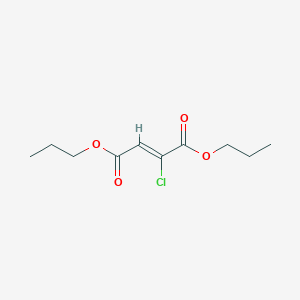
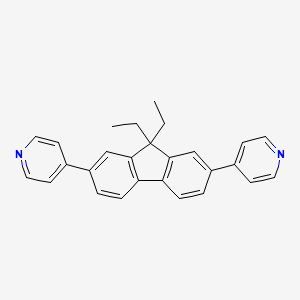
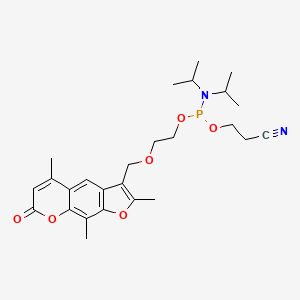
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
